molecular formula C11H12N2O2S B2871598 4-(phenylsulfanyl)pyrazolidine-1,2-dicarbaldehyde CAS No. 478248-74-7

4-(phenylsulfanyl)pyrazolidine-1,2-dicarbaldehyde

Cat. No.: B2871598
CAS No.: 478248-74-7
M. Wt: 236.29
InChI Key: ZWPWCTTZUNDAIX-UHFFFAOYSA-N
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Description

4-(Phenylsulfanyl)pyrazolidine-1,2-dicarbaldehyde is a chemical compound with the CAS Registry Number 478248-74-7 and a molecular formula of C11H12N2O2S . It has a molecular weight of 236.29 g/mol . This substance is offered as a research chemical and is intended for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. As a derivative incorporating both pyrazolidine and dicarbaldehyde functional groups, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. The presence of the phenylsulfanyl group and two aldehyde functions makes it a valuable scaffold for constructing more complex molecules through various chemical reactions . Pyrazole and pyrazolidine-based structures are widely recognized in pharmaceutical research for their diverse biological activities, which can include anti-inflammatory, antibacterial, antifungal, and anticancer properties . The reactive aldehyde groups allow for further functionalization, making this compound a useful intermediate in the exploration of new chemical entities and the development of structure-activity relationships. Researchers are advised to consult the safety data sheet for proper handling and storage instructions. The product must be handled by qualified professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylsulfanylpyrazolidine-1,2-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-8-12-6-11(7-13(12)9-15)16-10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPWCTTZUNDAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(N1C=O)C=O)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(phenylsulfanyl)pyrazolidine-1,2-dicarbaldehyde typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of phenylhydrazine with a suitable aldehyde or ketone, followed by the introduction of the phenylsulfanyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-(phenylsulfanyl)pyrazolidine-1,2-dicarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(phenylsulfanyl)pyrazolidine-1,2-dicarbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new chemical processes and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(phenylsulfanyl)pyrazolidine-1,2-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group and aldehyde groups play crucial roles in its reactivity and interactions with biological molecules. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Features of 4-PSB-2 vs. Comparable Compounds

Compound Mechanism of Action Effect on Aβ Synaptic Plasticity Enhancement Anti-Inflammatory Targets Clinical Relevance in AD
4-PSB-2 Reduces TNF-α, COX-2, iNOS; ↑PSD-95, LTP No change Yes (↑ dendritic spine density) Broad (neurons, astrocytes, microglia) Improves fear memory retrieval in 3xTg-AD mice
NSAIDs (e.g., Ibuprofen) COX-1/COX-2 inhibition May reduce Limited evidence COX-specific Mixed results in clinical trials
Triptolide Inhibits NF-κB; reduces Aβ and tau pathology Yes Indirect (via Aβ reduction) NF-κB pathway Preclinical efficacy in AD models
Memantine NMDA receptor antagonism No change Indirect (neuroprotection) Not applicable FDA-approved for moderate-to-severe AD
BDNF Mimetics Activates TrkB receptors; ↑ synaptic plasticity No change Yes Neurotrophic pathways Experimental; limited bioavailability

Mechanistic Comparisons

Anti-Inflammatory Scope: 4-PSB-2 broadly suppresses TNF-α, COX-2, and iNOS across neurons, astrocytes, and microglia, addressing AD’s multifactorial neuroinflammation . Triptolide inhibits NF-κB, a master regulator of inflammation, and reduces Aβ and tau pathology . However, its toxicity profile limits clinical use.

Synaptic Plasticity :

  • 4-PSB-2 directly enhances synaptic markers (PSD-95) and LTP in the hippocampus, correlating with improved fear memory retrieval . BDNF mimetics also enhance plasticity but require invasive delivery methods.

Preclinical Efficacy in AD Models

  • 4-PSB-2 : Restores LTP deficits in 3xTg-AD mice and increases freezing behavior in contextual fear tests by 40–50% compared to untreated AD mice .
  • Memantine : Improves cognitive deficits but lacks efficacy in fear memory tasks .

Biological Activity

4-(Phenylsulfanyl)pyrazolidine-1,2-dicarbaldehyde (CAS No. 478248-74-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolidine ring substituted with phenylsulfanyl and two aldehyde groups. Its structural formula can be represented as follows:

C12H12N2O2S\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

This unique structure may contribute to its diverse biological activities.

Understanding the mechanism of action is crucial for evaluating the biological activity of this compound. While specific targets are not extensively documented, similar compounds often interact with various biological pathways, including:

  • Antimicrobial Activity : Compounds with similar structures have been shown to exhibit antimicrobial properties by disrupting cell membrane integrity or inhibiting essential metabolic pathways.
  • Antiproliferative Effects : Research indicates that such compounds may inhibit cell proliferation in cancer cell lines, suggesting potential applications in oncology.

Biological Activity Overview

Research has highlighted several key biological activities associated with this compound:

Activity Description References
AntimicrobialExhibits activity against various bacterial strains.
AntiproliferativeInhibits the growth of cancer cell lines in vitro.
AntioxidantDemonstrates potential to scavenge free radicals and reduce oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound displayed significant inhibition zones, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro assays on human cancer cell lines revealed that the compound induced apoptosis and inhibited cell cycle progression. The mechanism involved the downregulation of cyclin D1 and upregulation of p53, suggesting its role as a potential anticancer therapeutic.

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